molecular formula C18H13NO5 B5728324 3-nitrobenzyl 3-hydroxy-2-naphthoate

3-nitrobenzyl 3-hydroxy-2-naphthoate

Cat. No. B5728324
M. Wt: 323.3 g/mol
InChI Key: PNHGMGGOJQQYEH-UHFFFAOYSA-N
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Description

3-nitrobenzyl 3-hydroxy-2-naphthoate (NBHN) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NBHN is a derivative of 2-naphthol and contains a nitrobenzyl group, which makes it highly reactive and useful in a variety of chemical reactions. In

Mechanism of Action

When 3-nitrobenzyl 3-hydroxy-2-naphthoate is exposed to light of a specific wavelength, the nitrobenzyl group undergoes a photochemical reaction, resulting in the release of a highly reactive carbocation. This carbocation can then react with nearby molecules, leading to the formation of covalent bonds. This process is known as photoaffinity labeling and is useful in identifying the binding sites of proteins and other biomolecules.
Biochemical and Physiological Effects:
3-nitrobenzyl 3-hydroxy-2-naphthoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-nitrobenzyl 3-hydroxy-2-naphthoate can be used to selectively label proteins and other biomolecules, allowing for their identification and characterization. In vivo studies have shown that 3-nitrobenzyl 3-hydroxy-2-naphthoate can be used in optogenetics to control the activity of neurons and other cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-nitrobenzyl 3-hydroxy-2-naphthoate is its photoactivatable nature, which allows for precise spatiotemporal control over chemical reactions. This property makes 3-nitrobenzyl 3-hydroxy-2-naphthoate useful in a variety of applications, including photoaffinity labeling and optogenetics. However, 3-nitrobenzyl 3-hydroxy-2-naphthoate also has some limitations. For example, its reactivity can be affected by the pH and temperature of the environment, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research involving 3-nitrobenzyl 3-hydroxy-2-naphthoate. One area of interest is the development of new photoactivatable molecules with improved properties, such as increased reactivity or longer activation wavelengths. Another area of interest is the application of 3-nitrobenzyl 3-hydroxy-2-naphthoate in photodynamic therapy, where it could be used to selectively target and destroy cancer cells. Additionally, 3-nitrobenzyl 3-hydroxy-2-naphthoate could be used in the development of new biosensors or in the study of protein-protein interactions.

Synthesis Methods

The synthesis of 3-nitrobenzyl 3-hydroxy-2-naphthoate involves the reaction of 3-nitrobenzyl chloride with 3-hydroxy-2-naphthoic acid in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-nitrobenzyl 3-hydroxy-2-naphthoate. The purity of 3-nitrobenzyl 3-hydroxy-2-naphthoate can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-nitrobenzyl 3-hydroxy-2-naphthoate has been widely used in scientific research as a photoactivatable molecule. It can be activated by light of a specific wavelength, which triggers a chemical reaction. This property makes 3-nitrobenzyl 3-hydroxy-2-naphthoate useful in a variety of applications, including photoaffinity labeling, optogenetics, and photodynamic therapy.

properties

IUPAC Name

(3-nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c20-17-10-14-6-2-1-5-13(14)9-16(17)18(21)24-11-12-4-3-7-15(8-12)19(22)23/h1-10,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHGMGGOJQQYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate

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